molecular formula C11H9BrF3NO B8609408 4-bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide

4-bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide

Cat. No. B8609408
M. Wt: 308.09 g/mol
InChI Key: LPNJGOKCZJRCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C11H9BrF3NO and its molecular weight is 308.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9BrF3NO

Molecular Weight

308.09 g/mol

IUPAC Name

4-bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H9BrF3NO/c12-6-1-4-8(9(5-6)11(13,14)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17)

InChI Key

LPNJGOKCZJRCKF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.50 g (1 eq, 5.57 mmol) of 4-bromo-2-(trifluoromethyl)benzoic acid (synthesis analogous to EP1445253 Yamanouchi Pharmaceutical Co. by bromination of the benzoic acid) were dissolved in 5 ml of dichloromethane. Then 954 mg (1.0 eq, 5.57 mmol) of 6-chlorohydroxybenzotriazole, 1.28 g (1.2 eq, 6.69 mmol) of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1.45 ml (1.5 eq, 8.63 mmol) of N-ethyldiisopropylamine were added thereto, and the mixture was stirred at RT for 20 min. Subsequently, 477 mg (1.5 eq, 8.36 mmol) of cyclopropylamine were added thereto, and the reaction mixture was stirred at room temperature for 12 h. Thereafter, the mixture was concentrated under reduced pressure and the crude product dissolved in ethyl acetate (EA). The solution was washed 2× with buffer solution (0.5 M phosphate buffer pH=7) and then dried over MgSO4. The purification was effected by means of silica gel chromatography with the eluent cyclohexane/ethyl acetate (EA) (0% EA to 100% EA). This gives 831 mg (48%) of 4-bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
6-chlorohydroxybenzotriazole
Quantity
954 mg
Type
reactant
Reaction Step Three
Quantity
1.28 g
Type
reactant
Reaction Step Three
Quantity
1.45 mL
Type
reactant
Reaction Step Three
Quantity
477 mg
Type
reactant
Reaction Step Four

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